Diphenylmethanethiol
Overview
Description
Diphenylmethanethiol is an organic compound with the molecular formula C13H12S . It is also known by other names such as Benzhydryl hydrosulfide . The molecular weight of this compound is 200.30 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl groups attached to a central carbon atom, which is also bonded to a sulfur atom . The InChI string representation of its structure isInChI=1S/C13H12S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 200.06597156 g/mol . The topological polar surface area of this compound is 1 Ų .Scientific Research Applications
1. Chemistry Education and Synthesis
Diphenylmethanethiol derivatives like diphenyldiazomethane have been utilized in undergraduate chemistry experiments to demonstrate the integration of various chemistry concepts, including organic synthesis, quantitative chemical analysis, and optimization, among others. This integration provides a comprehensive understanding of chemistry's practical and theoretical aspects (van Summeren et al., 2020).
2. Industrial Applications and Safety
The industrial application of derivatives like Diphenylmethane diisocyanate (MDI) is widespread, especially in polyurethane product manufacturing. However, discrepancies in the concentration of MDI in commercial patch-test preparations raise concerns about the accuracy and safety of these tests, emphasizing the need for precise chemical analysis and standards in industrial applications (Frick et al., 2004).
3. Health and Occupational Safety
The health implications of MDI exposure, particularly its potential to induce asthma through antigens formed by its reaction with self-proteins like human albumin, have been a significant concern. Understanding the reaction products and conjugation sites is crucial for developing protective measures and treatments for affected individuals (Wisnewski et al., 2010).
4. Chemical Properties and Reaction Dynamics
The chemical properties of this compound and its derivatives are central to understanding their behavior in various reactions. For example, the study of proton transfer to carbanions in systems like the diphenylmethane-diphenylmethyl anion acid/base couple has revealed significant insights into the dynamics of such reactions (Andrieux et al., 2003).
5. Material Science and Energy
In the realm of material science and energy, this compound derivatives have been explored for their potential in applications such as liquid organic hydrogen carriers. Understanding their thermophysical properties through experimental determination and molecular simulations is crucial for optimizing their use in energy storage and transfer systems (Kerscher et al., 2020).
6. Photophysical Studies
Diphenylmethane dyes, a derivative of this compound, have been extensively studied for their photophysical properties. These studies provide insights into the mechanisms of photoinduced molecular rotors and their potential applications in various fields, including material science and sensor technology (Xie et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
diphenylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKZATPRQQSLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195174 | |
Record name | Diphenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-48-3 | |
Record name | Diphenylmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diphenylmethanethiol, α-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diphenylmethanethiol in the synthesis of Modafinil?
A1: this compound serves as a key starting material in a novel green synthesis method for Modafinil []. The synthesis involves a three-step process:
Q2: What are the optimal reaction conditions for the synthesis of Modafinil using this compound, as described in the research?
A2: The research outlines the following optimized reaction conditions for each step of the synthesis using this compound []:
Q3: What are the advantages of using an ionic liquid like BF4 in this Modafinil synthesis?
A3: The research highlights the use of the ionic liquid BF4 as a solvent in the synthesis of Modafinil []. Ionic liquids offer several advantages in chemical synthesis, including:
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